1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
The compound 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core substituted with a 4-methyl group. A 3-oxopropyl linker connects this core to a piperazine ring bearing a 4-fluorophenyl substituent. The fluorine atom on the phenyl group may enhance metabolic stability and binding affinity through electron-withdrawing effects .
Properties
IUPAC Name |
12-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2S/c1-25-20(30)19-16(8-13-31-19)28-17(23-24-21(25)28)6-7-18(29)27-11-9-26(10-12-27)15-4-2-14(22)3-5-15/h2-5,8,13H,6-7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERQULQVZXJOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural differences and similarities between the target compound and related analogs:
Key Comparative Insights
Core Structure Effects: The target's thieno-triazolo-pyrimidinone core offers a balance of planarity and rigidity, facilitating receptor binding through π-π interactions. In contrast, pyrazolopyrimidinones (e.g., ) exhibit greater conformational flexibility, which may reduce target specificity .
Piperazine Substituents :
- The 4-fluorophenyl group on the target compound provides electron-withdrawing effects, improving binding to serotonin or dopamine receptors compared to 2-pyrimidinyl () or 4-methylpiperazine () .
- Trifluoromethylphenyl substituents () increase lipophilicity but may introduce metabolic liabilities due to CYP450 interactions .
Alkyl Group and Linker Modifications :
- The 4-methyl group on the target’s core optimizes lipophilicity for CNS penetration, whereas 4-butyl () increases logP, risking solubility issues .
- The 3-oxopropyl linker in the target compound allows for optimal spacing between the core and piperazine, unlike acrylamide linkers (), which enable irreversible binding but may raise toxicity concerns .
Research Findings and Implications
- Activity Profiles : Compounds with 4-fluorophenyl or 4-methylphenyl groups (target, ) demonstrate superior activity in receptor-binding assays compared to polar substituents like pyrimidinyl .
- Metabolic Stability : Fluorinated analogs (target, ) exhibit slower hepatic clearance due to reduced CYP2D6 metabolism .
- Synthetic Accessibility : The target compound’s synthesis likely employs arylpiperazine coupling strategies similar to those in and , though the 4-fluorophenyl group may require specialized protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
